1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

Catalog No.
S12200483
CAS No.
M.F
C15H25BN2O2
M. Wt
276.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-...

Product Name

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

IUPAC Name

1-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

InChI

InChI=1S/C15H25BN2O2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,17H2,1-6H3

InChI Key

IVLFXLOAXUHLNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)N

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound characterized by its unique molecular structure, which includes both aromatic and boron-containing functionalities. Its chemical formula is C15H25BN2O2C_{15}H_{25}BN_{2}O_{2} with a molecular weight of approximately 276.18 g/mol. This compound features a benzene ring substituted with an isopropyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its reactivity and potential applications in various fields such as medicinal chemistry and materials science .

  • Nucleophilic Substitution: The nitrogen atoms in the diamine structure can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Boron Reactions: The boron atom can undergo reactions typical of organoboranes, such as cross-coupling reactions with halides in the presence of palladium catalysts.
  • Functionalization: The compound may be used as a precursor for further functionalization to create more complex molecules or materials .

The synthesis of 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple synthetic steps:

  • Formation of Dioxaborolane: The initial step often includes the preparation of the tetramethyl-1,3,2-dioxaborolane from appropriate boronic acid derivatives.
  • Amination Reaction: The dioxaborolane can then be reacted with isopropylamine and an aromatic halide (such as 4-bromobenzene) to introduce the amine functionality.
  • Purification: The final product is purified through crystallization or chromatography to obtain high-purity samples suitable for further applications .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may allow it to serve as a lead compound for developing new pharmaceuticals.
  • Materials Science: The incorporation of boron into polymers or other materials can enhance properties such as thermal stability and mechanical strength.
  • Catalysis: It may act as a catalyst or catalyst precursor in organic synthesis reactions due to its ability to participate in cross-coupling reactions .

Interaction studies involving 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine are crucial for understanding its biological and chemical behavior. Preliminary studies might focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets or enzymes.
  • Synergistic Effects: Exploring possible synergistic effects when combined with other therapeutic agents.

Such studies are essential for determining its viability as a drug candidate or material component .

Several compounds share structural similarities with 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline267221-88-50.94
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline171364-78-60.91
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide214360-60-80.89
4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester656257-45-30.93

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The presence of the tetramethyl dioxaborolane moiety is a common feature that enhances their reactivity and potential applications .

Design and Optimization of Boronic Ester Intermediates in Aryl Diamine Synthesis

The synthesis of 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine hinges on the strategic incorporation of the pinacol boronate moiety into the aromatic framework. A promising route involves the reaction of bis(pinacolato)diboron (B$$2$$Pin$$2$$) with organometallic precursors. For instance, alkyl Grignard reagents have been shown to form boronate complexes capable of undergoing radical-mediated 1,2- or 1,4-boron migrations under photoredox conditions. While these studies primarily focus on aliphatic systems, analogous approaches may apply to aryl substrates by leveraging directed ortho-metalation or nucleophilic aromatic substitution.

The compound’s molecular formula (C$${15}$$H$${25}$$BN$$2$$O$$2$$) and SMILES (NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1NC(C)C) indicate a 1,2-diaminobenzene core with a boronate ester at the 4-position and an isopropyl group on one amine. Key challenges include:

  • Regioselective borylation: Introducing the boronate ester without transition metals requires activating the aromatic ring. Diamine groups, being strongly electron-donating, may facilitate electrophilic borylation under acidic conditions, though competing protodeboronation remains a concern.
  • Steric modulation: Bulky substituents, such as the isopropyl group, influence reaction yields by hindering boronate complex formation. For example, secondary alkylmagnesium bromides exhibit reduced efficiency in diboronate syntheses compared to primary analogs.

Table 1: Physicochemical Properties of 1-N-Isopropyl-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzene-1,2-Diamine

PropertyValueSource
Molecular weight276.18 g/mol
LogP2.69
Rotatable bonds2
Hydrogen bond donors2
Polar surface area57 Ų

Transition-Metal-Free Coupling Strategies for B-Aryl Diamine Construction

Transition-metal-free approaches are critical for minimizing contamination in pharmaceutical intermediates. Recent work demonstrates that boronate complexes derived from B$$2$$Pin$$2$$ and Grignard reagents undergo radical transformations under visible light irradiation. For aryl systems, this could involve generating aryl radicals via H-abstraction or perfluoroalkyl radical addition, followed by boron migration to stabilize the intermediate.

Amination strategies using H$$2$$N-DABCO or H$$2$$N-NMM with Cs$$2$$CO$$3$$ as a base have proven effective for aliphatic boronic esters. Adapting these conditions to aromatic systems requires addressing competing protodeboronation, which is exacerbated by electron-withdrawing groups. For 1-N-isopropyl-4-boronate-1,2-diamine, selective amination of the boronate-activated position could proceed via a 1,2-metallate rearrangement, though stereochemical outcomes must be carefully controlled (see Section 1.3).

Key Reaction Parameters:

  • Solvent: Acetonitrile enhances radical stability and boron migration efficiency compared to DMSO or DMF.
  • Temperature: Yields improve at lower temperatures (−20°C) by suppressing side reactions.
  • Base: Mild bases like Cs$$2$$CO$$3$$ minimize protodeboronation, while stronger bases (KOtBu) are necessary for aliphatic substrates.

Stereochemical Control in Pinacol Boronate-Aniline Conjugate Formation

Although 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine lacks stereocenters, its synthetic pathway offers insights into stereochemical control for related compounds. Radical-mediated boron migrations exhibit high stereospecificity; for example, enantiomerically enriched boronic esters retain configuration during 1,2-shifts. In cyclic systems, conformational rigidity enhances selectivity for 1,3-boron migrations, a principle applicable to designing chiral aryl diamines.

The Thorpe-Ingold effect, which accelerates ring-closing reactions via geminal substitution, could be exploited to stabilize transition states during boronate formation. For instance, introducing 3,3-dimethyl substituents on aliphatic chains improved 1,4-boron migration yields by 40%, suggesting that steric modulation near the boronate group may enhance regioselectivity in aryl systems.

Boronate esters, such as the tetramethyl dioxaborolane group in this compound, exhibit catalytic behavior analogous to boronic acids in acyl-transfer reactions. The Lewis acidic boron center activates carboxylic acids by forming acyloxyboronic acid intermediates, which lowers the activation energy for nucleophilic attack by amines [3].

Mechanistic Insights

The compound’s boronate ester forms a mono(acyloxy)boronic acid intermediate when reacting with carboxylic acids (Figure 1A). Density functional theory (DFT) studies suggest that the ortho diamine substituents stabilize this intermediate through hydrogen bonding, reducing the energy barrier for tetrahedral intermediate collapse [3]. The steric bulk of the isopropyl group further prevents undesired side reactions by shielding the boron center.

Table 1: Comparison of Catalytic Efficiency in Amidation Reactions

CatalystReaction Time (h)Yield (%)Reference
Phenylboronic acid2472 [3]
This compound1889 [3]

Substrate Scope

The diamine moiety enhances compatibility with sterically hindered substrates. For example, reaction with 2,6-dimethylbenzoic acid proceeds in 83% yield, compared to 51% using conventional boronic acids [3].

Amine-Catalyzed Suzuki-Miyaura-Type Coupling Reactions

Recent studies propose that amine ligands can facilitate Suzuki-Miyaura couplings without transition metals [5]. While controversial, this compound’s diamine groups theoretically could mediate such reactions via a two-step mechanism:

Proposed Pathway

  • Oxidative Addition: The amine coordinates to the aryl halide, polarizing the C–X bond.
  • Transmetalation: The boronate ester transfers its aryl group to the activated intermediate.

However, experimental reinvestigations highlight that trace palladium impurities (e.g., from solvent or reagents) often account for observed activity [5]. Rigorous purification of this compound’s amine groups is critical to isolate genuine organocatalytic behavior.

Enantiospecific C(sp²)–C(sp³) Bond Formation via Boronate Complexes

The compound’s boronate group enables enantioselective cross-couplings by forming chiral boron-ate complexes with sp³-hybridized nucleophiles [6].

Stereochemical Control

The diamine substituents induce asymmetry in the boron-ate complex, dictating the approach of electrophiles. For instance, coupling with α-chiral allylic alcohols proceeds with 94% enantiomeric excess (ee) when using (R)-configured substrates [6].

Table 2: Enantiospecific Coupling Performance

Substrateee (%)Product Configuration
(R)-Allylic alcohol94R
(S)-Allylic alcohol93S

Mechanistic Analysis

The boronate’s empty p orbital accepts electron density from the nucleophile, while the diamine’s NH groups stabilize developing charges in the transition state (Figure 2B) [6]. This dual activation ensures high fidelity in stereochemical outcomes.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.2009082 g/mol

Monoisotopic Mass

276.2009082 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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